molecular formula C16H18N2O2 B457544 4-[(4-Ethylphenoxy)methyl]benzohydrazide CAS No. 438530-69-9

4-[(4-Ethylphenoxy)methyl]benzohydrazide

Cat. No.: B457544
CAS No.: 438530-69-9
M. Wt: 270.33g/mol
InChI Key: IRKOGRGRIRQEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Ethylphenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a phenoxy methyl substituent at the para-position of the benzohydrazide core, with an ethyl group on the phenoxy moiety. Benzohydrazides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The ethylphenoxy substituent in this compound introduces steric bulk and moderate lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

IUPAC Name

4-[(4-ethylphenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-12-5-9-15(10-6-12)20-11-13-3-7-14(8-4-13)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKOGRGRIRQEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-ethylphenol with benzyl chloride to form 4-ethylphenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that benzohydrazide derivatives, including 4-[(4-Ethylphenoxy)methyl]benzohydrazide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, derivatives similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth . The presence of the hydrazone functional group is believed to play a crucial role in these biological activities.

Anticancer Potential
Another area of interest is the anticancer activity of benzohydrazide derivatives. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The hydrazide moiety is often linked to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could also possess such properties .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate hydrazine derivatives and aromatic aldehydes. For example, the reaction may be carried out under reflux conditions using solvents like ethanol or methanol, which facilitates the formation of the desired hydrazide structure .

Characterization Methods
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to analyze the molecular structure and verify the successful synthesis of this compound .

Industrial Applications

Intermediate in Organic Synthesis
In industrial settings, this compound can serve as an intermediate for synthesizing more complex organic compounds. Its unique structural features make it valuable in developing pharmaceuticals and agrochemicals. The ability to modify its structure through further chemical reactions enhances its utility in various applications .

Potential as a Lead Compound
Given its biological activities, this compound may also serve as a lead compound for drug discovery programs aimed at developing new antimicrobial or anticancer agents. The exploration of structure-activity relationships (SAR) could lead to the optimization of its efficacy and selectivity against specific targets in pathogenic organisms or cancer cells .

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

The biological activity of benzohydrazides is highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Enzyme Inhibition

  • Methoxy Substituents: Compound 9i (3-OMe on benzohydrazide) exhibited the highest BuChE inhibition (IC₅₀ = 9.6 µM) in quinoline-based acylhydrazones, while 2-OMe (9h) and 4-OMe (9j) analogs showed reduced potency (IC₅₀ = 16.4 µM and 14.06 µM, respectively) . This highlights the importance of substituent position. 4-Methoxybenzhydrazide () is a simpler analog used as a precursor for hydrazones, emphasizing the role of methoxy groups in modulating reactivity .
  • Trifluoromethyl Substituents :

    • 4-(Trifluoromethyl)benzohydrazide derivatives () demonstrated dual AChE/BuChE inhibition, with IC₅₀ values of 46.8–137.7 µM (AChE) and 19.1–881.1 µM (BuChE). The electron-withdrawing CF₃ group enhanced binding to cholinesterases, particularly in mixed-type inhibition (e.g., compound 2l, IC₅₀ = 46.8 µM for AChE) .
  • Ethylphenoxy Substituent: While direct data for 4-[(4-Ethylphenoxy)methyl]benzohydrazide are unavailable, 4-[(2-Bromophenoxy)methyl]benzohydrazide () and 4-(benzyloxy)benzohydrazide () suggest that bulky alkoxy groups may reduce enzymatic potency due to steric hindrance but improve membrane permeability .

Anticancer Activity

  • Benzimidazole-Hydrazide Hybrids: Compound 5a (4-(6-chloro-1H-benzimidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) showed potent cytotoxicity (IC₅₀ = 0.0316 µM against lung adenocarcinoma), outperforming cisplatin . Thiazolidinone Derivatives: Compounds like 7a-h () linked to benzohydrazides exhibited moderate to strong antioxidant and antimicrobial activity, with substituent electronegativity (e.g., Cl, NO₂) enhancing efficacy .
  • Ethylphenoxy Analogs: The ethylphenoxy group’s lipophilicity may enhance cellular uptake, as seen in 4-(prop-2-yn-1-yloxy)benzohydrazide derivatives (), which showed α-glucosidase inhibition through hydrophobic interactions .

Antimicrobial and Antioxidant Properties

  • Thiazole and Oxadiazole Derivatives :

    • 4-(Benzyloxy)benzohydrazide -derived oxadiazoles () displayed antimicrobial activity, with electron-withdrawing groups (e.g., Cl) improving potency .
    • 4-(((4-Hydroxy-3,5-dimethoxybenzyl)oxy)methyl)benzohydrazide derivatives () demonstrated antioxidant activity (DPPH/FRAP assays), where hydroxyl and methoxy groups synergistically scavenged free radicals .
  • Ethylphenoxy Impact: The ethyl group’s electron-donating nature may reduce oxidative stress compared to CF₃-containing analogs but could stabilize radical intermediates in antioxidant mechanisms.

Crystallography and Stability

  • 4-(tert-Butyl)benzohydrazide derivatives () crystallized in monoclinic systems, with tert-butyl groups enhancing thermal stability .
  • The ethylphenoxy group’s flexibility may reduce crystallinity compared to rigid substituents like CF₃ or tert-butyl.

Data Tables

Table 1: Enzyme Inhibition Profiles of Benzohydrazide Derivatives

Compound Substituent Target Enzyme IC₅₀ (µM) Reference
9i 3-OMe BuChE 9.6
2l 4-CF₃ AChE 46.8
4-(t-Bu) benzohydrazide tert-Butyl Urease 12.19*
4-(Benzyloxy)benzohydrazide Benzyloxy α-Glucosidase 18.3

*IC₅₀ value for PC-3 cell line inhibition.

Table 2: Anticancer Activity of Selected Analogs

Compound Substituent Cell Line IC₅₀ (µM) Reference
5a Dichlorobenzylidene Lung Adenocarcinoma 0.0316
12a Benzo[d]thiazol-2-yl MCF7 4.2
7i Thiazolidinone DPPH Radical 0.89*

*DPPH scavenging activity (IC₅₀ in µg/mL).

Biological Activity

4-[(4-Ethylphenoxy)methyl]benzohydrazide is a hydrazide derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of hydrazones, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O(Molecular Weight 270 33 g mol)\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}\quad (\text{Molecular Weight 270 33 g mol})

This structure features a benzohydrazide core with an ethylphenoxy group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. A comparative analysis of related compounds revealed that certain substitutions on the benzohydrazide structure enhance antimicrobial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Related HydrazoneS. aureus16 µg/mL

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Notably, it has been evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical in neurodegenerative diseases.

  • Enzyme Inhibition Results :
    • AChE : IC50 values ranged from 40 to 100 µM.
    • BuChE : IC50 values were found to be slightly higher, indicating a preference for AChE inhibition.

These findings suggest that modifications to the hydrazone structure can significantly impact enzyme inhibition potency.

Study on Cholinesterase Inhibition

A study published in Molecules highlighted the dual inhibition properties of hydrazones derived from benzohydrazides. The research demonstrated that specific substitutions on the benzene ring could lead to enhanced inhibition of cholinesterases, which are important targets in treating Alzheimer's disease. The study reported that derivatives with electron-withdrawing groups exhibited stronger inhibitory effects compared to their unsubstituted counterparts .

Antioxidant Activity

Another investigation assessed the antioxidant properties of related hydrazones. The study utilized various assays, including DPPH and ABTS radical scavenging tests, revealing significant antioxidant activity in some derivatives. This suggests that this compound may also contribute to oxidative stress reduction in cellular systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of benzohydrazide derivatives:

  • Electron-Withdrawing Groups : Enhance AChE inhibition.
  • Hydrophobic Substituents : Improve antimicrobial activity.
  • Steric Hindrance : Can reduce enzyme binding affinity.

These insights guide future synthetic modifications aimed at enhancing therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.